For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Uty HY Peptide (246-254) (TFA)
Core Concepts
Uty HY Peptide (246-254) is a specific, nine-amino-acid-long segment, or epitope, derived from the "ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome" (UTY) protein.[1][2][3] This peptide is significant in immunology as a male-specific minor histocompatibility antigen, denoted as H-Y.[1][3][4] In murine models, it is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule H2-Db.[2][5][4][6] This presentation allows the immune system, specifically cytotoxic T-lymphocytes (CTLs), to recognize and target male cells.
The designation (TFA) indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. This is a result of the purification process, which commonly uses trifluoroacetic acid in High-Performance Liquid Chromatography (HPLC).[2] The presence of TFA as a counterion can influence the peptide's net weight and enhance its solubility in aqueous solutions, though it is not typically found to interfere with most standard in vitro assays.[2]
The primary application of Uty HY Peptide (246-254) is in the study of T-cell mediated immune responses. It is a critical tool for investigating transplantation immunology, particularly in the context of graft-versus-host disease (GVH) where immune mismatches outside of the major MHC loci can cause rejection.[7][8] Furthermore, it serves as a model antigen in cancer immunotherapy research, for example, in studies involving the male-specific MB49 bladder cancer cell line, to track anti-tumor CD8+ T-cell responses.[9][10][11]
Quantitative and Physicochemical Data
The properties of the Uty HY Peptide (246-254) are summarized below. Note that molecular weight and formula differ between the free peptide and its common TFA salt form.
| Property | Value | Source(s) |
| Amino Acid Sequence | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH (WMHHNMDLI) | [2][12][13] |
| Alternate C-Terminus | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-NH2 (Amide) | [4][7] |
| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂ (Free Peptide) | [2][12][] |
| Molecular Weight | ~1196.4 g/mol (Free Peptide) | [2][12][] |
| TFA Salt Formula | C₅₅H₇₈F₃N₁₅O₁₅S₂ (Example with one TFA molecule) | [15][16] |
| TFA Salt Molecular Weight | ~1310.42 g/mol (Example with one TFA molecule) | [15] |
| Purity (Typical) | >95% (as determined by HPLC) | [7][12] |
| Appearance | Lyophilized white powder | [2][12] |
| MHC Restriction (Mouse) | H2-Db | [2][5][4] |
| Solubility | Soluble in water (e.g., 12.5 mg/mL) and PBS (e.g., 100 mg/mL with ultrasonication).[15] | [15] |
| Storage Conditions | Store lyophilized powder at -20°C or -80°C for long-term stability.[2][15] | [2][15] |
Signaling and Experimental Workflows
Antigen Processing and Presentation Pathway
The Uty HY peptide is an endogenous antigen, meaning it is processed and presented by male cells to the immune system. The pathway begins with the degradation of the full-length UTY protein by the immunoproteasome, a specialized form of the proteasome that is efficient at generating peptides suitable for MHC class I binding.[17][18] The resulting WMHHNMDLI peptide is transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the peptide binds to the peptide-binding groove of a newly synthesized, unstable MHC class I molecule (H2-Db in mice). This binding stabilizes the MHC molecule, which is then transported to the cell surface for presentation to CD8+ T-cells.[6]
Figure 1: Uty HY (246-254) Antigen Presentation Pathway.
Experimental Workflow: Quantifying T-Cell Response
A common use for the Uty peptide is to quantify the magnitude of a male-specific CD8+ T-cell response. This is often done following an intervention, such as vaccination or immunotherapy in a tumor model. The workflow involves isolating immune cells (splenocytes) from experimental animals, stimulating them with the Uty peptide, and measuring the response using methods like ELISpot or flow cytometry.
Figure 2: Experimental Workflow for T-Cell Response Analysis.
Key Experimental Protocols
Protocol 4.1: IFN-γ ELISpot Assay
This protocol is adapted from studies measuring Uty-specific T-cell responses in mice with MB49 bladder tumors.[10][11]
-
Plate Coating: Coat a 96-well ELISpot plate (e.g., Multiscreen-HA) with an anti-mouse IFN-γ monoclonal antibody (e.g., clone R4-6A2) overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with cell culture medium containing 10% Fetal Bovine Serum for at least 1 hour at 37°C.
-
Cell Plating: Harvest splenocytes from immunized/experimental mice. Plate 1 x 10⁵ to 3 x 10⁵ splenocytes per well.
-
Peptide Stimulation: Add Uty HY (246-254) peptide to the wells at a final concentration of 0.5-1.0 µg/mL.[10][11] As a negative control, add medium alone.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[10][11]
-
Detection:
-
Wash the plate thoroughly to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody (e.g., clone XMG1.2) and incubate for 2 hours at room temperature.[10]
-
Wash the plate and add streptavidin-alkaline phosphatase (Streptavidin-AP). Incubate for 1 hour.[10]
-
Wash again and develop the spots by adding a suitable substrate (e.g., BCIP/NBT or AEC).
-
-
Analysis: Stop the development reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. The Uty-specific response is calculated by subtracting the spot count in control wells from the peptide-stimulated wells.[10][11]
Protocol 4.2: Tetramer Staining and Flow Cytometry
This protocol is used to directly visualize and enumerate Uty-specific CD8+ T-cells.[9][11]
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes from the spleen or tumor tissue of experimental mice. A typical starting number is 1-2 x 10⁶ cells per sample.
-
Tetramer Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Add a PE-conjugated H-2Db/WMHHNMDLI dextramer or tetramer at the manufacturer's recommended concentration.[11]
-
Incubate in the dark for 10-15 minutes at room temperature.
-
-
Surface Antibody Staining:
-
Without washing, add a cocktail of fluorescently-conjugated antibodies against cell surface markers. A typical panel includes an anti-mouse CD8α antibody (e.g., clone 53-6.7) and a viability dye to exclude dead cells.[11]
-
Incubate in the dark for 20-30 minutes on ice.
-
-
Washing: Wash the cells 1-2 times with FACS buffer by centrifugation.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire the samples on a flow cytometer.
-
Analysis:
-
Gate on live, single cells.
-
From the live singlet population, gate on CD8+ cells.
-
Within the CD8+ population, quantify the percentage of cells that are positive for the H-2Db/WMHHNMDLI tetramer.[9] This percentage represents the frequency of Uty-specific CD8+ T-cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epitopes | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]
- 5. Uty HY Peptide (246-254), mouse - 1 mg [eurogentec.com]
- 6. MHC Related Products, MHC Peptides, Mouse MHC (H-2), Human MHC (HLA) [biosyn.com]
- 7. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]
- 8. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]
- 12. genscript.com [genscript.com]
- 13. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactivi.ro [reactivi.ro]
- 16. keyorganics.net [keyorganics.net]
- 17. researchgate.net [researchgate.net]
- 18. stacks.cdc.gov [stacks.cdc.gov]
